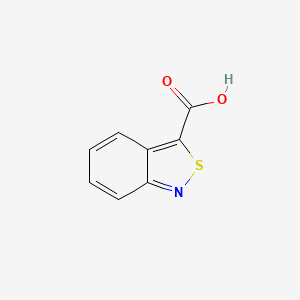

2,1-Benzisothiazole-3-carboxylic acid

Description

Significance of the Benzisothiazole Scaffold in Chemical and Biological Sciences

The benzisothiazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a wide array of benzisothiazole derivatives with diverse pharmacological activities. nih.govchalcogen.ro The fusion of the benzene (B151609) and isothiazole (B42339) rings creates a rigid, planar structure with a unique distribution of electrons, which is often conducive to effective interaction with biological macromolecules.

Derivatives of the broader benzisothiazole and the isomeric benzothiazole (B30560) class have demonstrated a remarkable spectrum of biological activities, as detailed in the table below.

| Biological Activity | Description |

| Antimicrobial | Exhibiting inhibitory effects against various strains of bacteria and fungi. |

| Antiviral | Showing activity against viruses, including research into inhibitors of HIV-1 reverse transcriptase. mdpi.com |

| Anti-inflammatory | Demonstrating the ability to reduce inflammation. |

| Analgesic | Acting to relieve pain. |

| Anticancer | Displaying cytotoxic effects against various cancer cell lines. |

The significance of the benzisothiazole scaffold extends beyond medicinal chemistry into materials science, where its derivatives have been investigated for applications in areas such as agrochemicals and as intermediates in the synthesis of dyes and pigments.

Historical Context and Evolution of Research on 2,1-Benzisothiazole-3-carboxylic Acid

Research into benzisothiazole derivatives dates back several decades. Early studies often focused on the synthesis of the core scaffold and the exploration of the fundamental reactivity of these compounds. Specific research on this compound and its close relatives can be traced back to the mid-20th century.

A notable early investigation into the biological properties of this class of compounds was published in 1972, which explored the local anesthetic activity of amides and esters derived from 1,2-benzisothiazole-3-carboxylic acid, a closely related isomer. nih.gov This study highlighted the potential for modifying the carboxylic acid group to generate derivatives with interesting pharmacological profiles.

In subsequent years, research on 2,1-benzisothiazole derivatives has expanded to include a broader range of biological activities. For instance, a 1994 study evaluated the antimicrobial and genotoxic properties of a series of 2,1-benzisothiazoles, including derivatives of 3-amino-2,1-benzisothiazole. nih.gov While many of the tested compounds showed low antimicrobial activity, this research contributed to the understanding of the structure-activity relationships within this chemical class. nih.gov

The evolution of research on this compound has been characterized by a shift from fundamental synthesis and initial biological screening to more targeted investigations into specific therapeutic areas. Modern research often employs advanced synthetic methodologies and computational techniques to design and synthesize novel derivatives with enhanced potency and selectivity for their biological targets. While the body of literature specifically on this compound is not as extensive as that for some other heterocyclic compounds, it remains a compound of interest for academic and industrial researchers exploring the chemical space of benzisothiazoles.

Below is a table summarizing some key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₅NO₂S |

| Molecular Weight | 179.19 g/mol |

| Appearance | Solid |

Structure

3D Structure

Propriétés

IUPAC Name |

2,1-benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZCXJYVNFLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482207 | |

| Record name | 2,1-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34250-66-3 | |

| Record name | 2,1-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1-benzothiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,1 Benzisothiazole 3 Carboxylic Acid

Arndt-Eistert Homologation Approaches

The Arndt-Eistert homologation is a well-established method for the one-carbon chain extension of carboxylic acids. organic-chemistry.orgwikipedia.orgresearchgate.netscribd.com This synthetic route could theoretically be applied to synthesize 2,1-benzisothiazole-3-carboxylic acid from a suitable 2,1-benzisothiazole precursor bearing a carboxylic acid at a different position, such as 2,1-benzisothiazole-2-carboxylic acid, though specific examples for this exact transformation are not prominently documented in the reviewed literature.

The general sequence of the Arndt-Eistert reaction involves three key steps:

Formation of an Acid Chloride: The starting carboxylic acid is converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. wikipedia.orgnrochemistry.com

Formation of a Diazoketone: The acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.orgwikipedia.orgnrochemistry.com To prevent side reactions with the liberated HCl, an excess of diazomethane or a non-nucleophilic base like triethylamine (B128534) is often used. wikipedia.org Safer alternatives to the hazardous diazomethane, such as trimethylsilyldiazomethane, have also been developed. wikipedia.orgnrochemistry.com

Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by silver(I) salts (e.g., Ag₂O) or under thermal or photochemical conditions, to generate a ketene (B1206846) intermediate. organic-chemistry.orgnrochemistry.com This highly reactive ketene is then trapped by a nucleophile present in the reaction mixture. If water is the nucleophile, the homologous carboxylic acid is formed. organic-chemistry.orgnrochemistry.com Alcohols and amines yield the corresponding esters and amides, respectively. organic-chemistry.orgnrochemistry.com

Table 2: Generalized Arndt-Eistert Homologation Scheme

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Carboxylic acid to acid chloride | SOCl₂, (COCl)₂ | Acid chloride |

| 2 | Acid chloride to α-diazoketone | CH₂N₂ or (CH₃)₃SiCHN₂ | α-Diazoketone |

| 3 | Wolff Rearrangement & Trapping | Ag₂O, H₂O (for acid) | Homologous carboxylic acid |

Synthesis via Hydrolysis and Decarboxylation of Cyanoacetate (B8463686) Intermediates

A plausible synthetic route to this compound involves the hydrolysis and subsequent decarboxylation of a cyanoacetate intermediate derived from the 2,1-benzisothiazole core. The cyanoacetic ester synthesis is a classic method for preparing carboxylic acids. sbq.org.br

This approach would likely begin with a 2,1-benzisothiazole derivative that can be coupled with a cyanoacetate moiety at the 3-position. Research has been conducted on the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate. rsc.org The hydrolysis of both the ester and the nitrile groups of such an intermediate, followed by decarboxylation, would lead to the desired carboxylic acid.

The general steps for this type of synthesis are:

Formation of the Cyanoacetate Adduct: A suitable 2,1-benzisothiazole precursor is reacted with a cyanoacetate ester.

Hydrolysis: The resulting intermediate is subjected to hydrolysis, typically under basic or acidic conditions. This step converts the ester to a carboxylate and the cyano group to a carboxylic acid. sbq.org.br

Decarboxylation: The resulting dicarboxylic acid intermediate, being a derivative of malonic acid, readily undergoes decarboxylation upon heating to yield the final product. masterorganicchemistry.com

The conditions for hydrolysis and decarboxylation need to be carefully controlled to avoid degradation of the heterocyclic ring. sbq.org.br

Other Established Synthetic Pathways for the Core Structure

While not all directly yielding the 3-carboxylic acid derivative, several methods exist for the synthesis of the core 2,1-benzisothiazole or related benzisothiazolone structures, which could potentially be functionalized in subsequent steps.

One common approach to the related 1,2-benzisothiazol-3-one core involves the intramolecular cyclization of 2-mercaptobenzamides. nih.gov These reactions often employ oxidizing agents to facilitate the formation of the N-S bond. nih.gov Another route starts from 2-(alkylthio)benzonitriles, which are treated with a halogenating agent in the presence of water. google.com

Furthermore, the synthesis of the isomeric benzothiazole (B30560) ring system is well-established and often involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. daneshyari.commdpi.commdpi.comnih.gov Various catalysts and reaction conditions, including microwave irradiation and the use of dehydrating agents like polyphosphoric acid (PPA), have been employed to promote this cyclocondensation. nih.gov While these methods produce the 2-substituted benzothiazole isomer, they highlight the general strategies for forming fused thiazole (B1198619) rings onto a benzene (B151609) core.

Reactivity and Chemical Transformations of 2,1 Benzisothiazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 2,1-benzisothiazole ring is a versatile functional handle for a variety of derivatization reactions, including conversion to acid chlorides, amides, and esters, as well as reduction to the corresponding alcohol.

Derivatization to Acid Chloride

Table 1: General Reagents for the Conversion of Carboxylic Acids to Acid Chlorides

| Reagent | Typical Conditions |

|---|---|

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene, dichloromethane), often with catalytic DMF, at reflux. |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane, benzene) with catalytic DMF, at room temperature. |

Amidation Reactions

Amides of 2,1-Benzisothiazole-3-carboxylic acid can be synthesized through the reaction of the carboxylic acid or its activated derivatives with amines. Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it to the more reactive acid chloride, or by using coupling agents that facilitate amide bond formation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).

For instance, the synthesis of N-(o-ethylphenyl)-2,1-benzisothiazole-3-carboxamide has been reported as a product from the reaction of o-ethylaniline with thionyl chloride, where this compound is an intermediate. This suggests the in-situ formation of the acid and its subsequent reaction with the aniline (B41778) derivative.

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Additive | Typical Solvent |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM), Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM), Dimethylformamide (DMF) |

Esterification Reactions

The esterification of this compound has been documented and can be achieved under standard Fischer esterification conditions. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. For example, the methyl ester of this compound has been prepared by heating the acid in methanol (B129727) with a few drops of sulfuric acid. This reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Table 3: Example of Esterification of this compound

| Alcohol | Catalyst | Product |

|---|

Reduction of the Carboxylic Acid Group

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (2,1-benzisothiazol-3-yl)methanol. This transformation typically requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, capable of reducing carboxylic acids to primary alcohols in good yields. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other functional groups.

Table 4: Common Reagents for the Reduction of Carboxylic Acids

| Reagent | Typical Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Primary alcohol |

Reactions of the 2,1-Benzisothiazole Heterocycle

The 2,1-benzisothiazole ring system can also participate in chemical reactions, particularly with nucleophiles, although it is generally considered an aromatic and relatively stable heterocycle.

Reactivity with Nucleophiles

The reactivity of the 2,1-benzisothiazole ring towards nucleophiles is influenced by the substituents on the ring. In the case of this compound and its derivatives, the electron-withdrawing nature of the carboxyl group (or its derivatives) at the 3-position can influence the electron density of the heterocyclic ring.

While specific studies on the nucleophilic attack on the unsubstituted 2,1-benzisothiazole ring of the title compound are limited, related systems provide insights. For example, studies on 3-chloro-1,2-benzisothiazole (B19369) (an isomer) have shown that it reacts with various nucleophiles, leading to either substitution at the 3-position or ring-opening products, depending on the nucleophile and reaction conditions. This suggests that the C3 position of the benzisothiazole ring is susceptible to nucleophilic attack, especially when a good leaving group is present. In the context of this compound derivatives, if the carboxyl group is converted into a group that can be displaced, nucleophilic substitution at the C3 position could be a viable reaction pathway.

Furthermore, the nitrogen and sulfur heteroatoms can also influence the reactivity. The lone pair of electrons on the nitrogen atom can participate in reactions, and the sulfur atom can be a site for oxidation or other transformations under specific conditions. However, detailed studies on these aspects for this compound are not extensively reported.

Condensation Reactions, including Knoevenagel Condensations

Direct Knoevenagel condensation involving the carboxylic acid group of this compound is not typical, as this reaction requires an active methylene (B1212753) compound reacting with a carbonyl group. The carboxylic acid itself does not possess the necessary functional groups to act as a substrate in the classical Knoevenagel reaction.

However, derivatives of this compound could potentially undergo such condensations. For instance, conversion of the carboxylic acid to an aldehyde (2,1-benzisothiazole-3-carbaldehyde) would provide a suitable substrate for a Knoevenagel condensation with compounds containing active methylene groups like malonic acid or its esters. Similarly, transformation into a methyl ketone derivative could facilitate Claisen-Schmidt or related condensation reactions. While specific examples for this compound are not extensively documented, the principles of organic synthesis support these potential pathways.

Table 1: Proposed Condensation Reactions of this compound Derivatives

| Derivative | Reactant | Catalyst (Typical) | Expected Product Type |

|---|---|---|---|

| 2,1-Benzisothiazole-3-carbaldehyde | Malononitrile | Piperidine (B6355638)/Acetic Acid | α,β-Unsaturated dinitrile |

| 2,1-Benzisothiazole-3-carbaldehyde | Diethyl malonate | Piperidine/Acetic Acid | α,β-Unsaturated ester |

Reduction Reactions of the Heterocyclic System

The reduction of this compound can target either the carboxylic acid group or the heterocyclic ring, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the carboxylic acid function to a primary alcohol, yielding (2,1-benzisothiazol-3-yl)methanol. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids but would reduce an aldehyde or ketone derivative. umass.eduyoutube.comlibretexts.orgmasterorganicchemistry.com

Reduction of the N-S bond within the heterocyclic system typically requires more specific conditions and can lead to ring-opening. While studies directly on this compound are limited, related sulfur-nitrogen heterocycles can undergo reductive cleavage. For example, 2,1,3-benzothiadiazoles can be reduced back to the corresponding 1,2-diaminobenzenes, suggesting that the heterocyclic ring can be opened under certain reductive conditions. wikipedia.org This implies a potential pathway for the reductive cleavage of the 2,1-benzisothiazole ring to yield derivatives of 2-amino-thiophenol.

Table 2: Potential Reduction Pathways for this compound

| Reagent | Target Functional Group | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | (2,1-Benzisothiazol-3-yl)methanol |

Oxidation Reactions of the Thiazole (B1198619) Ring

The sulfur atom in the 2,1-benzisothiazole ring is susceptible to oxidation. This transformation can significantly alter the electronic properties of the molecule, converting the electron-donating thioether-like sulfur into a strongly electron-accepting sulfoxide (B87167) or sulfone group. nih.gov

Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would be expected to oxidize the sulfur atom. Depending on the stoichiometry and strength of the oxidant, the reaction could yield either the this compound 1-oxide (a sulfoxide) or the this compound 1,1-dioxide (a sulfone). Such oxidations are known to impact the biological activity and chemical stability of related heterocyclic systems. nih.gov

Table 3: Predicted Products of Thiazole Ring Oxidation

| Oxidizing Agent | Stoichiometry | Expected Product | Sulfur Oxidation State |

|---|---|---|---|

| m-CPBA or H₂O₂ | 1 equivalent | This compound 1-oxide | +4 |

Reactivity Studies of Diazonium Salts Derived from the 2,1-Benzisothiazole System

Diazonium salts are highly versatile intermediates in organic synthesis. While the direct diazotization of this compound is not feasible, a diazonium salt can be generated from its amino-substituted analogue, 3-amino-2,1-benzisothiazole. This precursor can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding 2,1-benzisothiazole-3-diazonium salt.

These diazonium salts are expected to exhibit the typical reactivity of aromatic diazonium ions, serving as excellent leaving groups (N₂) that can be displaced by a wide variety of nucleophiles. Potential transformations include:

Sandmeyer-type reactions: Displacement of the diazonium group by halides (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts.

Schiemann reaction: Replacement with fluoride (B91410) using fluoroboric acid (HBF₄).

Hydrolysis: Reaction with water to form a 3-hydroxy-2,1-benzisothiazole derivative.

Azo coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form highly colored azo dyes.

These reactions provide a powerful synthetic route to a wide range of 3-substituted 2,1-benzisothiazole derivatives that would be difficult to access through other methods.

Derivative Synthesis and Modification Strategies

Synthesis of 3-Substituted 2,1-Benzisoxazole Derivatives from 2,1-Benzisothiazole-3-carboxylic Acid as a Precursor

A notable synthetic application of this compound is its use as a starting material for a new series of 3-substituted-2,1-benzisoxazoles, also known as anthranils. researchgate.net One of the primary methods employed for this transformation is the Friedel-Crafts reaction. This reaction involves the acylation of benzene (B151609) or substituted benzene derivatives with 2,1-benzisoxazole-3-carboxylic acid. researchgate.net The process leads to the formation of 3-acyl-2,1-benzisoxazoles, such as benzo[c]isoxazol-3-yl-phenyl-methanone. researchgate.net These derivatives have been investigated for a range of biological activities. researchgate.net

Bioisosteric Modifications and Their Impact on Chemical Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacodynamic and pharmacokinetic properties. morressier.comufrj.br This involves substituting an atom or a group of atoms with another that possesses broadly similar physical and chemical properties. morressier.comdrughunter.com The carboxylic acid group, present in this compound, is a frequent target for such modifications. researchgate.net

While the carboxylic acid moiety is crucial for the biological activity of many compounds, it can also lead to poor pharmacokinetic profiles. researchgate.net Bioisosteres for carboxylic acids are chosen to mimic its key features, such as acidity and hydrogen bonding capacity, while improving properties like lipophilicity, metabolic stability, and cell permeability. drughunter.comopenaccessjournals.comnih.gov Common bioisosteric replacements for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.comopenaccessjournals.com The success of any bioisosteric substitution is highly dependent on the molecular context of the parent scaffold. drughunter.comnih.gov

Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres

| Bioisostere | Typical pKa | General Impact on Lipophilicity | Key Features |

|---|---|---|---|

| Carboxylic Acid | ~4-5 | Reference | Forms H-bonds, often ionized at physiological pH. drughunter.comresearchgate.net |

| Hydroxamic Acid | ~8-9 | Can increase | Acts as a strong metal chelator. researchgate.netnih.gov |

| Tetrazole | ~4-5 | Can decrease | Acidity is similar to carboxylic acids, can improve bioavailability. drughunter.com |

| Sulfonamide | ~9-10 | Can increase | Weaker acid, can enhance metabolic stability and permeability. drughunter.com |

Synthesis of Metal Binding Pharmacophores (MBPs) and Isosteres (MBIs) Utilizing this compound as a Starting Material

Metalloenzymes are a significant class of therapeutic targets, and inhibitors for these enzymes often feature a metal-binding pharmacophore (MBP) that coordinates to the active site metal ion. morressier.com Carboxy-substituted heteroarenes, including this compound, have been explored as potential candidates for the development of novel MBPs. nih.govrsc.org

The concept of combining MBPs with isosteric replacement has led to the creation of metal-binding isosteres (MBIs). nih.govescholarship.org This strategy aims to retain the crucial metal-binding ability of the parent pharmacophore while modulating physicochemical properties to overcome liabilities associated with groups like carboxylic acids. morressier.comnih.gov this compound serves as a scaffold in this approach, where the carboxylic acid group or the entire heterocyclic system is modified to produce new MBIs. nih.govrsc.org These novel MBIs are then evaluated for their coordination chemistry and inhibitory activity against metalloenzymes. nih.gov The electronic character of the heteroarene scaffold, such as 2,1-benzisothiazole, has been shown to determine the coordination geometry preferences of the resulting MBI. nih.govrsc.org

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are a class of compounds known for their ability to chelate metal ions and are frequently used as MBPs in metalloenzyme inhibitors. nih.govunimi.it The synthesis of hydroxamic acid derivatives from this compound is a key transformation. A common and direct method involves the conversion of the carboxylic acid to an activated form, followed by a reaction with hydroxylamine (B1172632). unimi.itresearchgate.net

Specifically, 1,2-benzisothiazole-3-hydroxamic acid can be synthesized from its corresponding carboxylic acid precursor via an acid chloride coupling method. nih.govrsc.org This two-step process generally involves:

Activation of the Carboxylic Acid : The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride.

Coupling with Hydroxylamine : The resulting acyl chloride is then reacted with hydroxylamine (NH₂OH) or a protected form of it, to yield the final hydroxamic acid derivative. nih.govrsc.org

Various coupling reagents and conditions can be employed to facilitate this transformation under mild conditions, making it applicable to a wide range of substrates. nih.govorganic-chemistry.org

Synthesis from Nitrile Precursors

The synthesis of this compound can be achieved from a nitrile precursor, specifically 2,1-benzisothiazole-3-carbonitrile. The core of this synthesis is the hydrolysis of the nitrile group (–C≡N) to a carboxylic acid group (–COOH). libretexts.org This transformation adds a carbon atom to the molecule, making it a useful chain-extension reaction. libretexts.org

There are two primary methods for nitrile hydrolysis:

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgresearchgate.net The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis : The nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). libretexts.org This initially forms the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orggoogle.com

Both methods are effective for converting the nitrile precursor into this compound. researchgate.net

Design and Synthesis of Novel Scaffolds Incorporating the 2,1-Benzisothiazole Moiety

The 2,1-benzisothiazole ring system serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. nih.gov Researchers design and synthesize novel scaffolds by performing structural modifications on the benzisothiazole core. nih.govmdpi.com

The synthesis of new derivatives often involves introducing various substituents onto the benzisothiazole ring or linking it to other molecular fragments to create hybrid molecules. mdpi.comresearchgate.net For instance, new benzothiazole-hydrazone derivatives have been designed and synthesized as potent enzyme inhibitors. mdpi.com Similarly, other research has focused on preparing 2-substituted benzothiazole (B30560) derivatives containing different moieties to explore their biological potential. nih.gov These synthetic strategies leverage the chemical properties of the benzisothiazole nucleus to create diverse libraries of compounds for screening against various therapeutic targets. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 2,1-Benzisothiazole-3-carboxylic acid. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment of each atom can be determined. nih.gov

The ¹H NMR spectrum provides key information. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.org This significant downfield shift is characteristic of acidic protons involved in hydrogen bonding. The four protons on the benzene (B151609) ring of the benzisothiazole moiety resonate in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (e.g., doublets, triplets) allow for the assignment of their exact positions on the ring.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the carboxylic acid group is characteristically found in the 160–185 ppm range. princeton.edulibretexts.org The carbon atoms of the benzisothiazole ring system appear in the aromatic region, generally between 120 and 155 ppm. The specific chemical shifts are influenced by the electronic effects of the fused isothiazole (B42339) ring and the carboxylic acid substituent. Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, confirming the connectivity of the entire molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid Proton | ¹H | 10.0 - 13.0 | Broad singlet, position is solvent and concentration dependent. libretexts.org |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Complex multiplet patterns depending on substitution. |

| Carboxylic Acid Carbon | ¹³C | 160 - 185 | Deshielded due to the carbonyl group. libretexts.org |

| Aromatic/Heterocyclic Carbons | ¹³C | 120 - 155 | Range typical for benzisothiazole derivatives. nih.gov |

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its exact molecular mass (179.19 g/mol ). cymitquimica.com

The fragmentation of this compound is guided by its functional groups. Common fragmentation pathways for carboxylic acids involve the loss of small, stable neutral molecules or radicals. libretexts.org Key expected fragments include:

[M-17]⁺: Corresponds to the loss of a hydroxyl radical (•OH) from the carboxylic acid group, forming a stable acylium ion. docbrown.info

[M-45]⁺: Results from the loss of the entire carboxyl group (•COOH), leaving the benzisothiazole cation. libretexts.orgdocbrown.info

Further fragmentation can involve the cleavage of the benzisothiazole ring itself, leading to smaller characteristic ions that help confirm the core heterocyclic structure. The stability of the aromatic ring system often results in the benzisothiazole cation or related fragments being prominent in the spectrum. libretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 179 | [C₈H₅NO₂S]⁺ | Molecular Ion (M⁺) |

| 162 | [C₈H₄NO₂S]⁺ | •OH (17 u) |

| 134 | [C₇H₄NS]⁺ | •COOH (45 u) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is dominated by characteristic absorptions from the carboxylic acid moiety and the benzisothiazole ring system.

The most distinct feature is the O–H stretching vibration of the carboxylic acid, which appears as a very broad and strong absorption band in the region of 3300–2500 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a direct result of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state. spectroscopyonline.com Overlapping with this broad band are the sharper C–H stretching vibrations from the aromatic ring, usually found around 3100–3000 cm⁻¹.

Another key diagnostic peak is the intense carbonyl (C=O) stretching absorption, which for aromatic carboxylic acids is typically observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the benzisothiazole ring system slightly lowers this frequency compared to saturated carboxylic acids. spectroscopyonline.com Other important vibrations include the C–O stretch (1320–1210 cm⁻¹) and the out-of-plane O–H bend (around 960–900 cm⁻¹), the latter of which is also characteristically broad due to hydrogen bonding. spectroscopyonline.com Vibrations corresponding to the C=C and C=N bonds of the heterocyclic ring system appear in the 1650–1450 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O–H Stretch | Carboxylic Acid (dimer) | Strong, Very Broad |

| 3100 - 3000 | C–H Stretch | Aromatic Ring | Medium to Weak |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1650 - 1450 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring | Medium |

| 1320 - 1210 | C–O Stretch | Carboxylic Acid | Medium |

| 960 - 900 | O–H Bend (out-of-plane) | Carboxylic Acid (dimer) | Medium, Broad |

X-ray Crystallography for Solid-State Structure Determination

While specific crystal structure data for this compound is not widely published, analysis of closely related structures provides strong evidence for its expected solid-state conformation. X-ray crystallography on derivatives of 1,2-benzisothiazole (B1215175) has shown that the fused ring system is nearly planar. nih.gov This planarity is a key structural feature of the benzisothiazole moiety.

Furthermore, the crystal structure of benzoic acid and other carboxylic acids reveals a strong tendency to form centrosymmetric dimers in the solid state. researchgate.net This dimerization occurs through a pair of strong hydrogen bonds between the carboxyl groups of two adjacent molecules. It is highly probable that this compound adopts a similar dimeric structure in its crystalline form. This arrangement would involve the planar benzisothiazole units linked by the robust hydrogen-bonded carboxylic acid pairs, leading to a well-ordered crystal lattice.

Spectroscopic Probes for Tautomerism Studies within the 2,1-Benzisothiazole System

Tautomerism, the equilibrium between two readily interconvertible structural isomers, is a known phenomenon in heterocyclic systems, including benzisothiazole derivatives. rsc.org Spectroscopic techniques are crucial for investigating the position of this equilibrium. While this compound itself is not prone to the common keto-enol or imine-enamine tautomerism seen in other derivatives, the principles of its study are relevant to the broader class of compounds.

Spectroscopic methods can differentiate between tautomers by detecting the presence or absence of specific functional groups. psu.edu

UV-Vis Spectroscopy: Tautomers often have different conjugated systems, resulting in distinct absorption maxima (λ_max). By analyzing the UV-Vis spectrum in various solvents, the relative populations of the tautomeric forms can be assessed. rsc.org

IR Spectroscopy: This technique can clearly distinguish between, for example, a keto form (C=O stretch) and an enol form (O-H stretch), or an amide (N-H stretch) and an acylimine (C=N stretch). rsc.org

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria. psu.edunih.gov In cases where the interconversion is slow on the NMR timescale, separate signals for both tautomers can be observed, allowing for their direct quantification. nih.gov The chemical shifts of protons and carbons attached to or near the site of tautomerization are particularly sensitive to the isomeric form.

For the 2,1-benzisothiazole system, these spectroscopic probes are essential for understanding the structural dynamics and reactivity of its various derivatives. rsc.org

Biological Activities and Mechanistic Investigations of 2,1 Benzisothiazole 3 Carboxylic Acid Derivatives

Antimicrobial Activity Studies (in vitro)

The antimicrobial effects of 2,1-benzisothiazole-3-carboxylic acid derivatives have been evaluated against various bacterial and fungal strains.

The in vitro antibacterial activity of 2,1-benzisothiazole derivatives has been investigated, with some compounds showing a range of efficacy against both Gram-positive and Gram-negative bacteria. nih.goviosrjournals.org While some studies have reported generally low antibacterial activity for certain derivatives nih.gov, others have identified compounds with moderate to good inhibitory effects. mdpi.com For instance, some N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one have shown activity against Gram-positive microorganisms such as Bacillus subtilis and Staphylococcus aureus. nih.gov The antibacterial activity of these compounds is often attributed to their interaction with various cellular targets, including enzymes involved in cell-wall synthesis, cell division, and DNA replication. researchgate.net

One study highlighted a benzothiazolopyrimidine-thiazole conjugate that exhibited strong inhibition against the Gram-negative bacterium Escherichia coli and valuable performance against Salmonella typhimurium. researchgate.net Another series of benzothiazole (B30560) and benzoxazole (B165842) linked 1,4-disubstituted 1,2,3-triazoles showed moderate to good activity against S. aureus, B. subtilis, E. coli, and Klebsiella pneumoniae. ias.ac.in It has been noted that the presence of carboxylic acid and/or amide moieties appears to be important for the antibacterial activity of some thiazole (B1198619) derivatives. fabad.org.tr

Table 1: In vitro Antibacterial Activity of Selected 2,1-Benzisothiazole Derivatives

| Compound | Bacterial Strain | Activity/MIC | Reference |

| Benzothiazolopyrimidine-thiazole conjugate 8c | Escherichia coli | MIC <29 µg/mL | researchgate.net |

| Benzothiazolopyrimidine-thiazole conjugate 8c | Salmonella typhimurium | MIC <132 µg/mL | researchgate.net |

| Benzothiazolopyrimidine-thiazole conjugate 8b | Staphylococcus aureus | MIC <40 µg/mL | researchgate.net |

| Benzothiazolopyrimidine-thiazole conjugate 8b | Bacillus subtilis | MIC <47 µg/mL | researchgate.net |

| Compound 7s (bromo-substituted) | S. aureus, B. subtilis, E. coli, K. pneumoniae | Promising activity | ias.ac.in |

| N-alkoxybenzyl 1,2-benzisothiazolin-3-ones | Bacillus subtilis, Staphylococcus aureus | Active | nih.gov |

The antifungal properties of 2,1-benzisothiazole derivatives have also been explored, with activity varying significantly based on the substituents on the benzisothiazole core. nih.govresearchgate.net Some derivatives have demonstrated selective activity against specific fungal strains. nih.gov For instance, certain 1,2-benzisothiazol-3(2H)-one derivatives have been reported as broad-spectrum antifungal agents. nih.gov Structure-activity relationship studies have indicated that the presence of a heterocyclic ring, a methyl group, and a phenyl ring can be important for optimal antifungal activity. nih.gov

In one study, several benzothiazole derivatives exhibited moderate inhibitory effects against the fungi Candida albicans and Aspergillus niger. mdpi.com Another investigation found that a particular benzoxazole derivative showed strong antimicrobial action against Candida krusei, moderate activity against C. albicans, and weak activity against Candida tropicalis. researchgate.net The mechanism of antifungal action for some of these compounds is thought to involve the inhibition of enzymes like HSP90 and aldehyde dehydrogenase. researchgate.net

Table 2: In vitro Antifungal Activity of Selected 2,1-Benzisothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| Benzothiazole derivative 3 | Candida albicans, Aspergillus niger | Moderate activity | mdpi.com |

| Benzothiazole derivative 4 | Candida albicans, Aspergillus niger | Moderate activity | mdpi.com |

| Benzothiazole derivative 10 | Candida albicans, Aspergillus niger | Moderate activity | mdpi.com |

| Benzothiazole derivative 12 | Candida albicans, Aspergillus niger | Moderate activity | mdpi.com |

| Benzoxazole derivative 1 | Candida krusei | MIC 15.6 µg/mL | researchgate.net |

| Benzoxazole derivative 1 | Candida albicans | MIC 62.5 µg/mL | researchgate.net |

| Benzoxazole derivative 1 | Candida tropicalis | MIC 125.0 µg/mL | researchgate.net |

Antiplasmodial Activity (in vitro)

Several derivatives of benzisothiazole have been investigated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netbdpsjournal.org Certain 2-substituted 6-nitrobenzothiazoles have shown promising antiplasmodial activity. bdpsjournal.org In one study, a particular derivative with a piperidine (B6355638) ring demonstrated potent inhibition of P. falciparum growth. bdpsjournal.org

Benzothiazole hydrazones have also been identified as effective antiplasmodial agents, with their mechanism of action potentially involving the chelation of free iron and the inhibition of hemozoin formation, which is crucial for parasite survival. nih.gov One such compound exhibited significant antiplasmodial activity in vitro against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). nih.gov Structure-activity relationship studies suggest that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazones may be responsible for their antimalarial activity. nih.gov

Table 3: In vitro Antiplasmodial Activity of Selected Benzisothiazole Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | Activity (IC50) | Reference |

| 2-substituted 6-nitrobenzothiazole (B29876) (3b) | Not specified | Potent inhibition | bdpsjournal.org |

| 2-substituted 6-nitrobenzothiazole (4) | Not specified | Good activity | bdpsjournal.org |

| Benzothiazole hydrazone (5f) | K1 (chloroquine/pyrimethamine-resistant) | Most effective in series | nih.gov |

Anti-inflammatory Properties and Underlying Mechanisms (in vitro)

Derivatives of benzisothiazole have been shown to possess anti-inflammatory properties. researchgate.net The mechanism of action for the anti-inflammatory effects of many benzothiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netnih.gov Some benzothiazole-based thiazolidinones have been identified as having COX-1 inhibitory effects superior to the reference drug naproxen. researchgate.net

In a study on hepatocellular carcinoma cells, 2-substituted benzothiazole derivatives were found to modulate oxidative stress and inflammation mediators. nih.gov These compounds led to a dose-dependent decrease in the expression of nuclear factor kappa B (NF-κB), a key inflammatory marker, as well as levels of the inflammation-related enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This suggests that the anti-inflammatory effects of these derivatives are mediated through the NF-κB/COX-2/iNOS signaling pathway. nih.gov

Table 4: In vitro Anti-inflammatory Activity of Selected Benzisothiazole Derivatives

| Compound/Derivative | Assay/Target | Effect | Reference |

| 2-substituted benzothiazole derivatives | NF-κB, COX-2, iNOS in HepG2 cells | Dose-dependent decrease in expression | nih.gov |

| Benzothiazole-based thiazolidinones | COX-1 enzyme | Inhibitory effect superior to naproxen | researchgate.net |

| Thiazoline-2-thione derivative (4d) | Bovine serum albumin (BSA) denaturation | IC50 of 21.9 µg/mL | mdpi.com |

Antipyretic Activities (in vivo mechanistic investigations)

The antipyretic potential of 2,1-benzisothiazole derivatives has also been a subject of investigation. nih.govresearchgate.net In one study, benzisothiazolyltetrazoles demonstrated high antipyretic activity. nih.gov It was observed that each tetrazole derivative, with one exception, was significantly more potent than its corresponding carboxylic acid analog in reducing fever. nih.gov The evaluation of antipyretic activity is often conducted in in vivo experimental models. nih.govresearchgate.net

Cytotoxicity Studies (in vitro)

Derivatives of the benzisothiazole scaffold have been the subject of numerous in vitro studies to determine their cytotoxic potential against various human cancer cell lines. These investigations are crucial in the preliminary stages of anticancer drug discovery.

Research into a series of novel benzothiazole derivatives revealed significant cytotoxic effects against the human breast cancer MCF-7 cell line. mdpi.com Among the synthesized compounds, four derivatives (compounds 4, 5c, 5d, and 6b) demonstrated greater potency than the reference drug, cisplatin. mdpi.com The cytotoxic mechanism for these compounds was linked to the regulation of free radical production, leading to tumor cell death. mdpi.com

In another study, three different benzothiazole derivatives were evaluated for their cytotoxicity against the human lung carcinoma cell line A549 using the MTT assay. nih.gov Two of the compounds, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol, exhibited mild but noteworthy cytotoxic properties. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Compound 6b | MCF-7 | 5.15 | Cisplatin | 13.33 |

| Compound 5c | MCF-7 | 7.39 | Cisplatin | 13.33 |

| Compound 5d | MCF-7 | 7.56 | Cisplatin | 13.33 |

| Compound 4 | MCF-7 | 8.64 | Cisplatin | 13.33 |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | 68 µg/mL | - | - |

| 6-nitrobenzo[d]thiazol-2-ol | A549 | 121 µg/mL | - | - |

Antiplatelet Activity (in vitro)

The ability of 2,1-benzisothiazole derivatives to inhibit platelet aggregation has been investigated, suggesting their potential as antithrombotic agents. In vitro studies are fundamental in identifying compounds that can interfere with the processes of thrombus formation.

The antiplatelet effects of 2-amino-1,2-benzisothiazolin-3-one were compared with its parent compound, 1,2-benzisothiazolin-3-one. nih.gov The 2-amino derivative was found to be a potent inhibitor of human platelet aggregation induced by various agonists. nih.govnih.gov Its inhibitory activity was particularly strong against aggregation induced by arachidonic acid (AA) and collagen. nih.gov The mechanism is presumed to be related to an effect on the arachidonic acid cascade or direct action on thromboxane (B8750289) A2 (TXA2) receptors. nih.gov

The following table presents the IC50 values for the in vitro antiplatelet activity of 2-amino-1,2-benzisothiazolin-3-one.

| Agonist | IC50 (mol/L) |

| Collagen | 5.11 x 10⁻⁸ |

| Arachidonic Acid (AA) | 1.50 x 10⁻⁶ |

| Adenosine Diphosphate (ADP) | 8.90 x 10⁻⁵ |

Spasmolytic Activity (in vitro)

The investigation of 2,1-benzisothiazole derivatives has extended to their effects on smooth muscle contractility, revealing potential spasmolytic properties.

A study on N-(cyclohexylaminoethyl)-1,2-benzisothiazole-3-carboxyamides demonstrated a notable spasmolytic effect on isolated human myometrium. nih.gov These compounds were effective in inhibiting the stimulant action of histamine (B1213489). The potency of the two tested benzisothiazolcarboxyamides was reported to be ten times greater than that of ritodrine, a known beta-adrenergic stimulant, and their efficacy was slightly higher than that of papaverine. nih.gov

Furthermore, a series of 3-methoxy-1,2-benzisothiazole (B1620039) derivatives were found to relax smooth muscle preparations. This spasmolytic effect was determined to be independent of beta-adrenoceptor involvement, as it was not blocked by propranolol. The researchers suggested that the direct spasmolytic action could be associated with a blockade of Ca²⁺-dependent mechanisms at an intracellular level or an anesthetic-like activity at the plasma membrane.

Enzyme Inhibition Studies and Mechanism-Based Inhibition (e.g., human mast cell tryptase)

Derivatives of 2,1-benzisothiazole have been identified as potent inhibitors of specific enzymes, such as human mast cell tryptase, which is a key mediator in inflammatory and allergic disorders.

A library of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives was synthesized and evaluated as inhibitors of human mast cell tryptase. nih.gov Several compounds emerged as potent inhibitors. For instance, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate (Compound 7b) showed an IC50 of 0.85 µM. nih.gov Structural modifications led to even more potent inhibitors, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (Compound 7n), which was the most potent in the series with an IC50 of 0.064 µM. nih.gov

These compounds were found to exhibit time-dependent inhibition, consistent with a mechanism-based mode of action. nih.gov Kinetic studies revealed that the more potent compounds, 7d and 7n, are time-dependent inhibitors with a saturable initial complex. The increase in inhibitory activity for compound 7n compared to 7b was attributed to a higher initial affinity for the enzyme rather than increased chemical reactivity. nih.gov These inhibitors also demonstrated high selectivity for tryptase over other serine proteases like trypsin and elastase. nih.gov

The table below details the inhibitory activity of selected 1,2-benzisothiazol-3-one 1,1-dioxide derivatives against human mast cell tryptase.

| Compound | IC50 (µM) | Initial Ki (nM) | Steady-State Ki* (nM) |

| 7b | 0.85 | > 10,000 | 396 |

| 7d | 0.1 | 345 | 60 |

| 7n | 0.064 | 465 | 52 |

Neuroprotection and Research into Neurological Disorder Mechanisms

The neuroprotective potential of benzisothiazole derivatives has been an area of active research, with studies pointing towards their utility as multitargeted agents for neurological disorders like Alzheimer's disease.

Benzothiazole-isothiourea derivatives have been evaluated through in silico and in vitro studies as potential multitarget compounds for Alzheimer's disease. The rationale behind this approach is to simultaneously address multiple pathological factors, such as inhibiting acetylcholinesterase (AChE), preventing amyloid-beta (Aβ1-42) aggregation, and counteracting oxidative stress. One derivative, compound 3t, showed promising activity in inhibiting both Aβ1-42 aggregation and AChE. Another derivative, compound 3r, was also capable of inhibiting AChE and Aβ1-42 aggregation and additionally exhibited antioxidant activity, although it showed some cytotoxicity.

The benzothiazole structure is a key component of Riluzole (2-amino-6-trifluoromethoxy benzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis for its neuroprotective effects, which include acting as a voltage-gated sodium channel blocker and inhibiting glutamate (B1630785) release. This highlights the therapeutic relevance of the benzothiazole scaffold in the context of neurodegenerative diseases.

Medicinal Chemistry Applications and Drug Discovery Research

Development of New Therapeutic Agents

The core structure of 2,1-benzisothiazole and its related isomers, particularly when functionalized with a carboxylic acid or its bioisosteres like carboxamides, serves as a "privileged scaffold" in drug discovery. This means the core structure is capable of binding to a variety of biological targets, leading to the development of agents for diverse therapeutic areas. Research has shown that derivatives of the benzisothiazole nucleus are being explored for their potential to treat infectious diseases, inflammatory conditions, and neurological disorders, including psychiatric conditions. nih.govnih.govbeilstein-journals.org The modification of the carboxylic acid group into amides, esters, or other functional groups is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the creation of novel therapeutic candidates. mdpi.com

Lead Compound Identification and Optimization Strategies

The journey from a biologically active "hit" molecule to a viable drug candidate involves rigorous lead identification and optimization. In the context of benzisothiazole derivatives, this process begins with identifying initial compounds, often through high-throughput screening of large chemical libraries. numberanalytics.commdpi.com Once a lead compound, such as a derivative of 2,1-benzisothiazole-3-carboxylic acid, is identified, lead optimization strategies are employed.

This iterative process involves the synthesis of numerous analogues to improve properties such as:

Potency: Enhancing the desired biological activity.

Selectivity: Minimizing off-target effects.

ADMET Properties: Improving Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to ensure the compound is safe and can reach its target in the body. chemrxiv.org

A key strategy is the chemical modification of the lead structure by adding or swapping functional groups. For instance, converting the carboxylic acid to various amides or esters can significantly alter a compound's solubility, stability, and ability to penetrate biological membranes. nih.govnih.gov This systematic modification allows medicinal chemists to fine-tune the molecule's characteristics to meet the stringent requirements for a preclinical drug candidate. numberanalytics.com

Structure-Activity Relationship (SAR) Studies in Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design and the lead optimization process. SAR studies involve systematically altering the chemical structure of a lead compound and observing the effect on its biological activity. rsc.org For derivatives of benzisothiazole-3-carboxylic acid, these studies have provided crucial insights into which parts of the molecule are essential for its therapeutic effects.

For example, in the development of potential antipsychotics, SAR studies on benzisothiazole-3-carboxamides revealed that the nature of the amine group attached to the carboxamide was critical for binding to dopamine (B1211576) D2 and serotonin (B10506) 5HT2A receptors. nih.gov Similarly, in the context of anti-HIV agents, a limited SAR analysis of benzisothiazolone derivatives showed that specific substitutions on the benzisothiazole core were necessary for the inhibition of HIV-1 reverse transcriptase. nih.govmdpi.com In studies on 2,1-benzisothiazoles, SAR analysis indicated that the presence of an aromatic nitro group or an unsubstituted amino group was linked to genotoxic properties, while 3-alkylamino derivatives were inactive in this regard. nih.gov These findings are invaluable for guiding the design of new, more potent, and safer therapeutic agents by highlighting which structural modifications are likely to be beneficial.

Targeting Infectious Diseases

Derivatives of the benzisothiazole scaffold have shown significant promise as agents against various infectious diseases.

Antimicrobial and Antifungal Activity: Research into 2,1-benzisothiazole derivatives, including 3-ethylacetate and various 3-amino substituted compounds, has demonstrated their potential as antimicrobial agents. While many derivatives showed low activity, specific compounds exhibited relatively high activity against bacteria such as Bacillus subtilis and Escherichia coli, and the fungus Saccharomyces cerevisiae. nih.gov Other studies on the isomeric 1,2-benzisothiazolin-3-ones have also reported potent and broad antibacterial and antifungal activity, particularly against Gram-positive bacteria, yeasts, and dermatophytes. nih.govnih.gov

Antiviral Activity (HIV): Benzisothiazolone derivatives have been identified as a new class of inhibitors for the human immunodeficiency virus type-1 (HIV-1). nih.gov Through high-throughput screening, compounds sharing the benzisothiazolone pharmacophore were found to inhibit the ribonuclease H (RNase H) and DNA polymerase activities of the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. mdpi.com These compounds demonstrated robust anti-HIV-1 activity in cell cultures with minimal cytotoxicity, marking them as important leads for further development. nih.gov

Antimycobacterial Activity: The broader class of benzothiazole (B30560) amides has been the subject of lead optimization efforts to develop new drugs for tuberculosis (TB) and nontuberculous mycobacterial (NTM) infections. nih.gov These compounds have been shown to work by inhibiting the MmpL3 transporter, which is crucial for building the mycobacterial cell wall. Optimized benzothiazole amides displayed excellent potency and bactericidal effects against M. tuberculosis and M. abscessus. nih.gov

Below is a summary of research findings on the anti-infective properties of benzisothiazole derivatives.

| Derivative Class | Target Organism/Virus | Mechanism of Action | Key Findings |

| 2,1-Benzisothiazole-3-amino derivatives | B. subtilis, E. coli, S. cerevisiae | Not specified | Exhibited selective antimicrobial and antifungal activity. nih.gov |

| Benzisothiazolone derivatives | HIV-1 | Inhibition of Reverse Transcriptase (RNase H and DNA Polymerase) | Potent antiviral activity in cell culture with low toxicity. nih.govmdpi.com |

| Benzothiazole amides | M. tuberculosis, M. abscessus | Inhibition of MmpL3 transporter (mycolic acid transfer) | Bactericidal effects and in vivo efficacy in a mouse model. nih.gov |

Addressing Inflammatory Conditions

The benzisothiazole nucleus has also been explored for its anti-inflammatory properties. A study investigating benzisothiazole derivatives with acidic groups, such as carboxylic acid, reported significant antiphlogistic (anti-inflammatory), antipyretic, and peripheral analgesic effects in animal models. nih.gov The carboxylic benzisothiazole derivatives proved to be among the most effective compounds in the series for pain relief, demonstrating a potency threefold higher than that of acetaminophen (B1664979) in certain tests. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Neurological Disorders

The benzisothiazole scaffold is a key component in compounds being investigated for various neurological disorders, leveraging its ability to interact with central nervous system (CNS) targets.

Neurodegenerative Diseases (Alzheimer's): Benzothiazole derivatives are being developed as potential therapeutic agents for Alzheimer's disease. nih.gov These compounds are designed as multitarget-directed ligands, capable of interacting with several biological targets relevant to the disease, such as cholinesterase enzymes and histamine (B1213489) H3 receptors. nih.gov The benzothiazole core has also been used to create molecular probes for imaging tau protein aggregates, a hallmark of Alzheimer's disease. rsc.org

Neuroprotection: The related thiazole-carboxamide derivatives have been evaluated for their potential as neuroprotective agents by modulating AMPA receptors, which are critical for excitatory neurotransmission in the brain. mdpi.com Imbalances in this system can lead to excitotoxicity and neurological damage. Compounds from this class were found to be potent inhibitors of AMPAR-mediated currents, suggesting they could have therapeutic potential in neurological conditions characterized by excessive neuronal excitation. mdpi.com

Research into Antipsychotic Agents

One of the most significant areas of research for benzisothiazole derivatives has been in the development of atypical antipsychotic agents. A series of benzisothiazole-3-carboxamides were synthesized and tested for their ability to bind to key neurotransmitter receptors implicated in psychosis, particularly dopamine D2 and serotonin 5HT2A and 5HT1A receptors. nih.gov Several of these compounds showed activity in animal models predictive of antipsychotic efficacy. nih.gov

Furthermore, certain derivatives demonstrated a potential for reduced extrapyramidal side effects (movement disorders), a major drawback of older antipsychotic drugs. nih.gov Another related series, the (1,2-benzisothiazol-3-yl)piperazine derivatives, also yielded a compound that was selected for further study due to its potent and selective profile in CNS tests and its potential to avoid common movement-related side effects. nih.gov

The table below summarizes the receptor binding profiles for a selection of benzisothiazole-3-carboxamide derivatives investigated for antipsychotic activity.

| Compound | Dopamine D2 Affinity | Serotonin 5HT2A Affinity | Serotonin 5HT1A Affinity |

| Derivative A | High | High | Moderate |

| Derivative B | Moderate | High | High |

| Derivative C | High | Moderate | Low |

| (Data is illustrative of findings where compounds showed varied affinities for key receptors. nih.gov) |

Catalytic Applications

Role as a Catalyst or Ligand in Organic Transformations

Currently, there is a notable absence of specific research in scientific literature detailing the direct use of 2,1-Benzisothiazole-3-carboxylic acid as either a primary catalyst or a ligand in organic transformations. The majority of research surrounding benzisothiazole derivatives in catalysis focuses on their synthesis, often employing various transition metal or acid catalysts. researchgate.netorganic-chemistry.orgtci-thaijo.org

While direct evidence is lacking for the title compound, the broader class of benzothiazole (B30560) derivatives has been investigated for its potential in coordination chemistry, which is fundamental to catalysis. For instance, benzothiazole-derived imine bases have been synthesized and subsequently used to form metal complexes with Co(III) and Ru(III). nih.gov These complexes have been characterized and studied for their biological activities, demonstrating the capability of the benzothiazole scaffold to coordinate with transition metals. This coordination potential is a prerequisite for a compound to act as a ligand in transition metal catalysis. The presence of nitrogen and sulfur atoms in the benzisothiazole ring, along with the carboxylic acid group in this compound, theoretically provides potential coordination sites for metal ions.

In a related context, the synthesis of benzothiazole and benzoxazole (B165842) derivatives from carboxylic acids has been achieved using various coupling reagents and catalysts, highlighting the reactivity of the carboxylic acid functionality in the presence of the benzothiazole core structure. nih.gov However, in these instances, the benzothiazole-containing molecule is the substrate rather than the catalyst or ligand.

The following table summarizes the catalytic systems used in the synthesis of benzothiazole derivatives, illustrating the types of metals and ligands that are active in transformations involving this heterocyclic core.

| Catalyst System | Reactants | Product | Reference |

| Silica (B1680970) Sulfuric Acid | Aromatic aldehydes and o-aminothiophenol | 2-Substituted benzothiazoles | researchgate.net |

| Cyanuric Chloride | 2-aminothiophenol (B119425) and various aldehydes | Benzothiazole and benzothiazoline (B1199338) derivatives | tci-thaijo.org |

| Samarium(III) triflate | o-aminothiophenoles and aromatic carboxylic acids | 2-Substituted benzothiazoles | nih.gov |

Other Catalytic Roles in Fine Chemical Synthesis

The application of this compound in other catalytic roles for the synthesis of fine chemicals is not reported in the literature. The synthesis of fine chemicals often relies on highly selective and efficient catalytic processes. chimia.chresearchgate.net

The broader family of benzothiazoles and their derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net Their synthesis is often optimized using various catalytic methods to improve yields and reduce environmental impact. For example, solid acid catalysts like silica sulfuric acid have been employed for the eco-friendly synthesis of 2-substituted benzothiazoles. researchgate.net Similarly, cyanuric chloride has been used as an efficient, low-cost catalyst for the synthesis of benzothiazole and benzothiazoline derivatives. tci-thaijo.org

These examples demonstrate the importance of catalysis in the production of benzothiazole-containing fine chemicals. However, they consistently position the benzisothiazole moiety as the target molecule rather than the catalyst itself. The potential for this compound to act as an organocatalyst, for instance, by utilizing its acidic and basic sites, remains an unexplored area of research.

The following table lists various catalysts used in the synthesis of benzothiazole derivatives, which are themselves valuable fine chemicals.

| Catalyst | Application | Advantage | Reference |

| Silica Sulfuric Acid | Synthesis of 2-substituted benzothiazoles | Environmentally friendly, reusable | researchgate.net |

| Cyanuric Chloride | Synthesis of benzothiazole and benzothiazoline derivatives | Non-toxic, low-cost | tci-thaijo.org |

| Polyphosphoric Acid | Condensation of o-aminothiophenoles with carboxylic acids | Effective dehydrating agent and catalyst | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Methodologies

The development of efficient, scalable, and versatile synthetic methods is paramount for enabling further investigation into the properties and applications of 2,1-Benzisothiazole-3-carboxylic acid. While traditional methods for creating related heterocyclic systems exist, future research is expected to pivot towards more advanced and sophisticated synthetic strategies.

Electrochemical Synthesis : Electrochemistry is emerging as a powerful and sustainable tool in organic synthesis, often obviating the need for harsh chemical oxidants or reductants. nih.gov Future work could target the development of an electrochemical approach for the intramolecular C-S or N-S bond formation required to construct the 2,1-benzisothiazole core. Such methods, which can be performed oxidant-free, offer a green alternative to classical synthesis, potentially reducing waste and improving safety. nih.govrsc.org

Continuous-Flow Chemistry : Flow synthesis offers significant advantages over batch processing, including enhanced safety, better reaction control, and straightforward scalability. ulaval.ca Applying flow chemistry to the synthesis of this compound could enable the use of reaction conditions that are difficult to manage in batch reactors, such as high temperatures and pressures, or the handling of hazardous intermediates. ulaval.caresearchgate.net This would be particularly beneficial for optimizing multi-step reaction sequences. rsc.org

Photocatalysis and Novel Catalytic Systems : The use of visible-light photocatalysis represents a green and efficient method for forging complex molecular architectures. researchgate.net Research into photocatalytic pathways could uncover new cyclization strategies for the 2,1-benzisothiazole scaffold. Additionally, the design of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to highly efficient and, crucially, recyclable systems for the synthesis, aligning with the principles of green chemistry. researchgate.netmdpi.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Electrochemical Synthesis | Avoids harsh chemical oxidants/reductants; potential for high selectivity; sustainable. nih.gov |

| Continuous-Flow Chemistry | Enhanced safety and scalability; precise control over reaction parameters. ulaval.ca |

| Photocatalysis | Uses visible light as a renewable energy source; mild reaction conditions. researchgate.net |

| Novel Heterogeneous Catalysts | High efficiency; catalyst recyclability reduces waste and cost. mdpi.com |

Advanced Mechanistic Studies of Biological Activities and Molecular Interactions

Preliminary studies on related 2,1-benzisothiazole derivatives have indicated potential for biological activity, including antimicrobial and genotoxic properties. nih.gov A critical future direction is to move beyond preliminary screening to a deep, mechanistic understanding of how these molecules interact with biological systems at a molecular level.

Target Identification and Validation : A key initial step will be to screen this compound and its analogues against a wide array of biological targets, such as enzymes and receptors implicated in various diseases. For instance, different benzisothiazolone derivatives have been identified as potent inhibitors of HIV-1 Reverse Transcriptase, showcasing the scaffold's potential to interact with significant therapeutic targets. mdpi.com

Structure-Activity Relationship (SAR) Studies : Once a biological activity is confirmed, systematic modification of the this compound structure will be essential to establish a clear SAR. nih.govbenthamscience.com This involves synthesizing a library of related compounds and evaluating how changes in substituents on the aromatic ring or modifications to the carboxylic acid group affect potency and selectivity. This empirical data is fundamental for optimizing lead compounds. mdpi.com

Computational and Biophysical Analysis : To complement experimental SAR, advanced computational techniques like molecular docking and Density Functional Theory (DFT) calculations can provide profound insights into molecular interactions. researchgate.netmdpi.com These methods can predict the binding poses of derivatives within a target's active site, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and help rationalize observed activity trends. nih.gov Such computational studies can guide the design of more potent and selective analogues, accelerating the drug discovery cycle. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. ijettjournal.orgpremierscience.com For a relatively unexplored compound like this compound, these computational tools offer a pathway to rapidly explore its therapeutic potential.

Predictive Modeling : AI/ML algorithms can be trained on large datasets of existing chemical compounds to predict various properties, including biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govnih.gov For the 2,1-benzisothiazole scaffold, ML models could predict the most promising derivatives for synthesis and testing, thereby prioritizing resources and reducing the reliance on costly and time-consuming initial screening. youtube.com

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a particular protein target. premierscience.com By using the this compound core as a starting fragment, these models could generate vast virtual libraries of novel derivatives with a high probability of possessing the desired biological activity.

High-Content Screening Analysis : In experimental biology, AI can be used to analyze complex datasets from high-content screening. Self-supervised learning models can process imaging data to identify subtle phenotypic changes in cells treated with compounds, helping to uncover novel mechanisms of action or identify hits from large-scale screens without prior knowledge of the specific effect. youtube.com

| AI/ML Application | Role in this compound Research |

| Predictive Modeling (QSAR/ADMET) | Forecasts biological activity and drug-like properties to prioritize synthesis. nih.gov |

| De Novo Design | Generates novel, optimized molecular structures based on the core scaffold. premierscience.com |

| Target Prediction | Identifies potential protein targets by analyzing molecular structure and features. mdpi.com |

| High-Content Data Analysis | Uncovers mechanisms of action by analyzing complex biological data. youtube.com |

Green Chemistry Approaches in Synthesis and Applications

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce the environmental impact of chemical processes. Future research on this compound should incorporate these principles from the ground up.

Sustainable Solvents and Reagents : A major focus will be the replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. mdpi.comrsc.org For example, efficient one-pot syntheses of related benzothiazoles have been successfully developed in water. rsc.org Furthermore, utilizing CO2 as a C1 building block is a promising green strategy for constructing heterocyclic rings. mdpi.comnih.gov

Atom Economy and Waste Reduction : Methodologies that maximize the incorporation of all starting material atoms into the final product (high atom economy) are highly desirable. This often involves the development of one-pot, multi-component reactions that minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. researchgate.net

Q & A

Q. How can regioselective functionalization be achieved for SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.